3,4-Dichloro-2-hydroxybenzaldehyde
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Overview
Description
3,4-Dichloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 3rd and 4th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-hydroxybenzaldehyde using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The chlorination process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4-Dichloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the hydroxyl group at the 2nd position.
3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure with chlorine atoms at different positions.
4-Hydroxybenzaldehyde: Lacks chlorine atoms but has a hydroxyl group at the 4th position
Uniqueness
3,4-Dichloro-2-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of chlorine atoms and a hydroxyl group allows for versatile applications in various fields .
Properties
IUPAC Name |
3,4-dichloro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWZPYQCSWACI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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